
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been extensively studied for its applications in scientific research. CDNB is a sulfonamide derivative that is widely used as a substrate in enzyme assays, as a model substrate for glutathione S-transferases (GSTs), and as a probe to study drug metabolism and toxicity.
作用機序
The mechanism of action of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves its conjugation with GSH by GSTs. This reaction results in the formation of a thioether adduct, which is then eliminated from the body. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a competitive inhibitor of GSTs, which means that it can bind to the active site of the enzyme and prevent the binding of other substrates.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in cells. It has also been reported to cause apoptosis, or programmed cell death, in various cell types. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used as a model substrate to study the metabolism and toxicity of drugs and environmental pollutants.
実験室実験の利点と制限
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages as a substrate in enzyme assays. It is a stable and commercially available compound that can be easily synthesized in the laboratory. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a relatively inexpensive substrate that can be used in high-throughput screening assays. However, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has some limitations as a substrate. It is not a natural substrate for GSTs, and its metabolism by the enzyme may not accurately reflect the metabolism of other xenobiotics.
将来の方向性
There are several future directions for research on 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new GST inhibitors based on the structure of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. These inhibitors could be used as potential anticancer agents, as GSTs are overexpressed in many types of cancer cells. Another area of research is the use of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a model substrate to study the metabolism and toxicity of emerging environmental pollutants, such as microplastics and per- and polyfluoroalkyl substances (PFAS). Finally, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide could be used as a tool to study the role of GSTs in drug metabolism and drug-drug interactions.
合成法
The synthesis of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide.
科学的研究の応用
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of GSTs, which are a family of enzymes that play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, which leads to their elimination from the body.
特性
製品名 |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC名 |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
InChIキー |
HPVMCIBWEGGSDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
正規SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



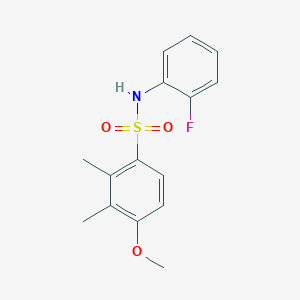
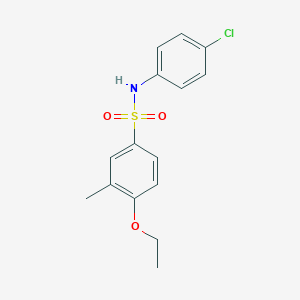
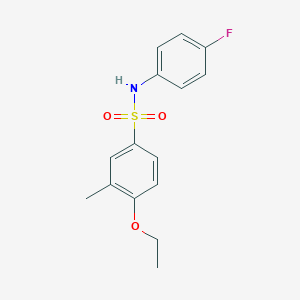
![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
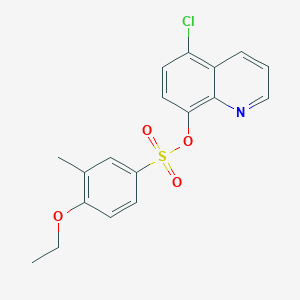

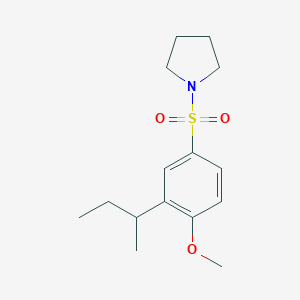

![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)


